molecular formula C5H5F2N3 B1336603 2,6-Diamino-3,5-difluoropyridine CAS No. 247069-27-8

2,6-Diamino-3,5-difluoropyridine

Cat. No.: B1336603
CAS No.: 247069-27-8
M. Wt: 145.11 g/mol
InChI Key: GCIUCMRUMOAHKR-UHFFFAOYSA-N
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Description

2,6-Diamino-3,5-difluoropyridine is an organic compound with the molecular formula C5H5F2N3. It is a crystalline white solid with a strong ammonia-like odor. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It’s known that the compound is used in laboratory settings , suggesting that it may interact with various biological targets depending on the specific experimental context.

Mode of Action

It’s known that the compound is used as a reagent in the synthesis of other compounds , which suggests that its mode of action may involve chemical reactions with other substances.

Biochemical Pathways

As a reagent, it’s likely involved in various chemical reactions that lead to the synthesis of other compounds .

Result of Action

2,6-Diamino-3,5-difluoropyridine is used for the synthesis of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone, which has demonstrated antimycobacterial and antibacterial activity . This suggests that the compound’s action results in the production of substances with potential therapeutic applications.

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diamino-3,5-difluoropyridine can be synthesized through multiple routes. One common method involves the reaction of pyridine with ammonia and difluoromethanesulfonamide . Another approach uses 2,6-diaminopyridine as a starting material, followed by nitration and reduction steps . The reaction conditions typically involve moderate temperatures and the use of solvents like dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-3,5-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-3,5-difluoropyridine is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and stability, making it a valuable compound in various fields.

Properties

IUPAC Name

3,5-difluoropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIUCMRUMOAHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436387
Record name 2,6-Diamino-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247069-27-8
Record name 2,6-Diamino-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diamino-3,5-difluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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